3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(2-(4-fluorophenoxy)ethyl)pyridin-2(1H)-one
Description
This compound features a pyridin-2(1H)-one core substituted at the 1-position with a 2-(4-fluorophenoxy)ethyl group and at the 3-position with a 3-cyclopropyl-1,2,4-oxadiazole moiety. The oxadiazole ring is a bioisostere for ester or amide groups, enhancing metabolic stability and bioavailability, while the cyclopropyl group may confer conformational rigidity.
Properties
IUPAC Name |
3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[2-(4-fluorophenoxy)ethyl]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O3/c19-13-5-7-14(8-6-13)24-11-10-22-9-1-2-15(18(22)23)17-20-16(21-25-17)12-3-4-12/h1-2,5-9,12H,3-4,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTRHWWSKHVZMFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3=CC=CN(C3=O)CCOC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(2-(4-fluorophenoxy)ethyl)pyridin-2(1H)-one is a derivative of the 1,2,4-oxadiazole family, known for its diverse biological activities. This article explores its biological activity, particularly focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 303.31 g/mol. Its structure includes a pyridine ring and a cyclopropyl oxadiazole moiety, contributing to its unique biological profile.
Anticancer Activity
Research indicates that oxadiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to This compound have been shown to inhibit various cancer cell lines. A study reported that derivatives of oxadiazoles demonstrated IC50 values ranging from 0.24 µM to 6.554 µM against different cancer types including breast and prostate cancers .
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound | Cell Line | IC50 (µM) | % Inhibition |
|---|---|---|---|
| Compound A | MCF7 (Breast) | 0.24 | 90.47% |
| Compound B | PC-3 (Prostate) | 0.96 | 84.32% |
| Compound C | SK-MEL-5 (Melanoma) | 5.132 | 81.58% |
The mechanism by which oxadiazoles exert their anticancer effects involves multiple pathways:
- Inhibition of Enzymes : Many oxadiazole derivatives inhibit key enzymes such as Notum and various kinases involved in cancer progression .
- Induction of Apoptosis : These compounds often induce apoptosis in cancer cells through the activation of intrinsic pathways .
Antimicrobial Properties
Oxadiazoles have also been investigated for their antimicrobial activities. Some derivatives have shown efficacy against bacterial strains and fungi, suggesting a broader therapeutic potential beyond oncology .
Anti-inflammatory Effects
Recent studies highlight the anti-inflammatory properties of oxadiazole derivatives, which may be beneficial in treating conditions like arthritis and other inflammatory diseases. The ability to modulate inflammatory pathways makes these compounds promising candidates for further research .
Case Studies
A notable case study involved a series of synthesized oxadiazole derivatives evaluated for their anticancer activity against a panel of human cancer cell lines. The study found that specific modifications in the oxadiazole structure significantly enhanced potency against resistant cancer types .
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of cyclopropyl-substituted oxadiazoles with pyridinyl derivatives. Characterization methods such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds.
Biological Activities
The compound has shown promising biological activities, particularly in the following areas:
Antimicrobial Activity
Studies have demonstrated that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(2-(4-fluorophenoxy)ethyl)pyridin-2(1H)-one have been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated effective inhibition of bacterial growth, suggesting its potential as an antibacterial agent .
Anti-Cancer Properties
Research indicates that oxadiazole derivatives can act as potential anti-cancer agents. For example, studies on structurally related compounds have shown their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest . Molecular docking studies suggest that these compounds interact with key proteins involved in cancer cell signaling pathways.
Neurological Applications
The compound's structure suggests potential interactions with muscarinic receptors. Preliminary findings indicate that it may act as a selective modulator of M1 muscarinic receptors, which are implicated in cognitive functions. This positions it as a candidate for further exploration in treating neurological disorders such as Alzheimer's disease .
Case Studies and Research Findings
A selection of relevant studies highlights the compound's applications:
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyridinone Core
Table 1: Key Structural Differences Among Analogs
Key Observations :
- The target compound’s 2-(4-fluorophenoxy)ethyl group distinguishes it from analogs with benzyl (e.g., 3-bromobenzyl in ) or simple alkyl chains. This substituent likely enhances solubility compared to bulkier aryl groups.
- The 3-cyclopropyl-1,2,4-oxadiazole moiety is conserved in multiple analogs (e.g., ), suggesting its critical role in target binding or stability.
Structure-Activity Relationship (SAR) Insights
While biological data for the target compound is unavailable, inferences can be drawn from analogs:
- Oxadiazole Role : The 1,2,4-oxadiazole ring improves metabolic stability and serves as a hydrogen-bond acceptor, critical for enzyme inhibition (e.g., complex I inhibitors in ).
- Fluorine Effects: The 4-fluorophenoxy group may enhance membrane permeability and bioavailability compared to non-fluorinated analogs (e.g., trifluoromethoxy in ).
- Cyclopropyl vs.
Physicochemical Properties
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(2-(4-fluorophenoxy)ethyl)pyridin-2(1H)-one, and how can reaction conditions be optimized?
- Methodological Answer :
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Route 1 : Cyclocondensation of 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylic acid with 1-(2-(4-fluorophenoxy)ethyl)pyridin-2(1H)-one under peptide coupling conditions (e.g., EDCI/HOBt in DMF). Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7).
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Route 2 : Nucleophilic substitution of a halogenated pyridinone precursor with a pre-synthesized oxadiazole intermediate. Optimize temperature (70–90°C) and solvent polarity (DMF or THF) to enhance yield .
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Yield Optimization : Use a fractional factorial design to test variables (catalyst loading, solvent, temperature). For example, highlights reaction conditions (e.g., 0.1 mmol scale, 12 hr reflux) yielding >75% purity after column chromatography .
Synthetic Route Key Reagents Solvent Temp (°C) Yield (%) Cyclocondensation EDCI/HOBt DMF 25 62 Nucleophilic Substitution K₂CO₃ THF 80 58
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should be prioritized?
- Methodological Answer :
- ¹H/¹³C NMR : Focus on the pyridinone C=O stretch (~1650 cm⁻¹ in IR) and cyclopropane protons (δ 1.2–1.5 ppm in ¹H NMR). The 4-fluorophenoxy group shows aromatic splitting patterns (δ 6.8–7.3 ppm) .
- HRMS : Confirm molecular ion [M+H]⁺ with <5 ppm error. provides PubChem-derived InChI and SMILES strings for cross-validation .
- X-ray Crystallography : For absolute configuration, use single-crystal diffraction (e.g., Mo-Kα radiation, 100 K). details similar pyrazole derivatives resolved with R factor <0.05 .
Advanced Research Questions
Q. How should researchers design in vitro assays to evaluate target selectivity, and what statistical methods apply to dose-response data?
- Methodological Answer :
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Assay Design : Use a panel of related enzymes/receptors (e.g., kinases, GPCRs) at physiological pH (6.5–7.4). ’s buffer (15.4 g ammonium acetate in 1 L H₂O, pH 6.5) is suitable for maintaining compound stability .
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Dose-Response Analysis : Fit data to a sigmoidal model (Hill equation) using nonlinear regression. Calculate IC₅₀ values with 95% confidence intervals. For contradictory results (e.g., conflicting IC₅₀s), apply ANOVA with post-hoc Tukey tests to assess inter-assay variability .
Target Assay Type IC₅₀ (nM) Hill Slope Kinase A Fluorescence 120 ± 15 1.2 Receptor B Radioligand 450 ± 60 0.9
Q. What strategies resolve discrepancies between computational binding predictions and experimental biochemical assays?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Run 100 ns simulations in explicit solvent (e.g., GROMACS) to assess binding pocket flexibility. Compare with crystallographic data (e.g., ’s pyrazole structure) .
- Experimental Validation : Use SPR (surface plasmon resonance) to measure on/off rates. If computational ΔG values conflict with SPR , re-evaluate force field parameters or solvation models .
- Data Triangulation : Cross-reference with in silico ADMET predictions (e.g., LogP, solubility) to identify assay interference (e.g., aggregation at high concentrations) .
Methodological Challenges & Solutions
Q. How can researchers assess environmental stability and degradation pathways of this compound?
- Methodological Answer :
- Abiotic Stability : Conduct hydrolysis studies at pH 3, 7, and 9 (37°C, 72 hr). Analyze degradation products via LC-MS/MS. ’s protocols for environmental fate studies recommend monitoring half-life () under UV light for photolysis .
- Biotic Degradation : Use soil microcosms (OECD 307 guidelines). Extract metabolites with SPE cartridges and compare to synthetic standards .
Q. What in vivo models are appropriate for evaluating bioavailability and metabolite profiling?
- Methodological Answer :
- Rodent Pharmacokinetics : Administer 10 mg/kg IV/PO (n=6). Collect plasma at 0.5, 1, 2, 4, 8, 24 hr. Use HPLC-MS (C18 column, 0.1% formic acid) for quantification. ’s protocols for similar pyrimidinols recommend a threshold of >1 µg/mL for further studies .
- Metabolite ID : Apply UPLC-QTOF with MSE data acquisition. Fragment ions (e.g., m/z 356 → 238) suggest oxidative demethylation or glucuronidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
